molecular formula C9H19N3O2 B1405051 L-Leucinamide, beta-alanyl- CAS No. 807308-99-2

L-Leucinamide, beta-alanyl-

Cat. No.: B1405051
CAS No.: 807308-99-2
M. Wt: 201.27 g/mol
InChI Key: BKEGQARXHURXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucinamide, beta-alanyl- is a dipeptide composed of L-leucine and beta-alanine This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucinamide, beta-alanyl- typically involves the coupling of L-leucine and beta-alanine. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods: Industrial production of L-Leucinamide, beta-alanyl- may involve enzymatic synthesis using specific enzymes that catalyze the formation of peptide bonds. This method is advantageous due to its high specificity and mild reaction conditions, which help maintain the integrity of the amino acids involved.

Chemical Reactions Analysis

Types of Reactions: L-Leucinamide, beta-alanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

L-Leucinamide, beta-alanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in metabolic pathways and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including its role in muscle metabolism and as a supplement for enhancing athletic performance.

    Industry: Utilized in the production of various biochemical products and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L-Leucinamide, beta-alanyl- involves its interaction with specific molecular targets and pathways. In muscle metabolism, for example, beta-alanine is known to combine with histidine to form carnosine, which acts as a buffer against muscle acidosis during high-intensity exercise. This buffering capacity helps improve muscle endurance and performance.

Comparison with Similar Compounds

L-Leucinamide, beta-alanyl- can be compared with other similar compounds such as:

    Carbobenzyloxy-beta-alanyl-L-leucinamide: This compound has a similar structure but includes a carbobenzyloxy protecting group.

    Beta-alanyl-L-histidine (Carnosine): Another dipeptide that includes beta-alanine, known for its role in muscle metabolism.

    Beta-alanyl-L-phenylalaninamide: A compound with beta-alanine and phenylalanine, used in various biochemical applications.

Properties

IUPAC Name

2-(3-aminopropanoylamino)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEGQARXHURXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucinamide, beta-alanyl-
Reactant of Route 2
Reactant of Route 2
L-Leucinamide, beta-alanyl-
Reactant of Route 3
Reactant of Route 3
L-Leucinamide, beta-alanyl-
Reactant of Route 4
Reactant of Route 4
L-Leucinamide, beta-alanyl-
Reactant of Route 5
L-Leucinamide, beta-alanyl-
Reactant of Route 6
L-Leucinamide, beta-alanyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.